

Development and Validation of a Stability-Indicating HPLC Method for Etofylline Nicotinate

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Compound of Interest

Compound Name: *Etofylline nicotinate*

Cat. No.: B087552

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Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Etofylline Nicotinate** in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using a mobile phase of phosphate buffer and acetonitrile, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the method was confirmed through forced degradation studies, which showed no interference from degradation products. This validated method is suitable for routine quality control analysis of **Etofylline Nicotinate**.

Introduction

Etofylline Nicotinate is a vasodilator used in the treatment of peripheral vascular diseases. It is a salt of Etofylline and Nicotinic acid. Accurate and reliable analytical methods are essential for ensuring the quality and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note describes a comprehensive protocol for the development and validation of a stability-indicating RP-HPLC method for **Etofylline Nicotinate**.

Experimental

Instrumentation and Chemicals

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Chemicals:** **Etofylline Nicotinate** reference standard, HPLC grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and HPLC grade water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Stationary Phase	C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase	10mM Potassium Dihydrogen Phosphate Buffer (pH 4.5 with ortho-phosphoric acid) : Acetonitrile (90:10 v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	272 nm[1][2]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	10 minutes

Rationale for Parameter Selection:

- **Stationary Phase:** A C18 column was selected due to its wide applicability in reversed-phase chromatography and its proven effectiveness in separating similar compounds like Etofylline and Theophylline.[1][3]

- Mobile Phase: A mixture of phosphate buffer and acetonitrile provides good peak shape and resolution. The pH of 4.5 was chosen to ensure the ionization state of the analyte is controlled for consistent retention.[1]
- Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation efficiency.[1]
- Detection Wavelength: The wavelength of 272 nm was selected based on the UV absorption maximum of Etofylline, ensuring high sensitivity.[1][2]

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol: Six replicate injections of a standard solution of **Etofylline Nicotinate** (100 µg/mL) are made. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area, are calculated.

Parameter	Acceptance Criteria
Theoretical Plates	> 2000
Tailing Factor	≤ 2.0
% RSD of Peak Area	≤ 2.0%

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

Protocol: **Etofylline Nicotinate** is subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The stressed samples are then analyzed by the developed HPLC method.

Acceptance Criteria: The method is considered specific if the peak for **Etofylline Nicotinate** is well-resolved from any degradation product peaks, and the peak purity of the analyte peak is acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol: A series of at least five standard solutions of **Etofylline Nicotinate** are prepared over a concentration range of 50-150 µg/mL. Each solution is injected in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r^2) is determined.

Parameter	Acceptance Criteria
Correlation Coefficient (r^2)	≥ 0.999

Accuracy (% Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Protocol: Accuracy is determined by the standard addition method. A known amount of **Etofylline Nicotinate** is added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is calculated.

Parameter	Acceptance Criteria
% Recovery	98.0% - 102.0%

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

- Repeatability: Six replicate injections of a single concentration of **Etofylline Nicotinate** (100 µg/mL) are performed on the same day.
- Intermediate Precision: The repeatability assay is performed on a different day by a different analyst.

The %RSD of the peak areas is calculated for both repeatability and intermediate precision.

Parameter	Acceptance Criteria
% RSD for Repeatability	≤ 2.0%
% RSD for Intermediate Precision	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: $LOD = 3.3 \times (\sigma / S)$ $LOQ = 10 \times (\sigma / S)$ Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined concentration with acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Small, deliberate changes are made to the method parameters, such as:

- Flow rate (± 0.1 mL/min)
- Mobile phase composition ($\pm 2\%$ organic)
- pH of the buffer (± 0.2 units)

The effect of these changes on the system suitability parameters is evaluated.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all the modified conditions.

Data Presentation

The quantitative data from the validation experiments should be summarized in the following tables for clear comparison.

Table 2: System Suitability Results

Parameter	Result	Acceptance Criteria
Theoretical Plates		> 2000
Tailing Factor		≤ 2.0

$|\% \text{ RSD of Peak Area}| \leq 2.0\% |$

Table 3: Linearity Data

Concentration ($\mu\text{g/mL}$)	Mean Peak Area
50	
75	
100	
125	
150	

| Correlation Coefficient (r^2) | | ≥ 0.999 |

Table 4: Accuracy (% Recovery) Data

Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery	Mean % Recovery
80%				
100%				

| 120% | | | |

Table 5: Precision Data

Precision	% RSD	Acceptance Criteria
Repeatability (Intra-day)		$\leq 2.0\%$

| Intermediate Precision (Inter-day) | | $\leq 2.0\%$ |

Table 6: LOD and LOQ Results

Parameter	Result ($\mu\text{g/mL}$)
LOD	

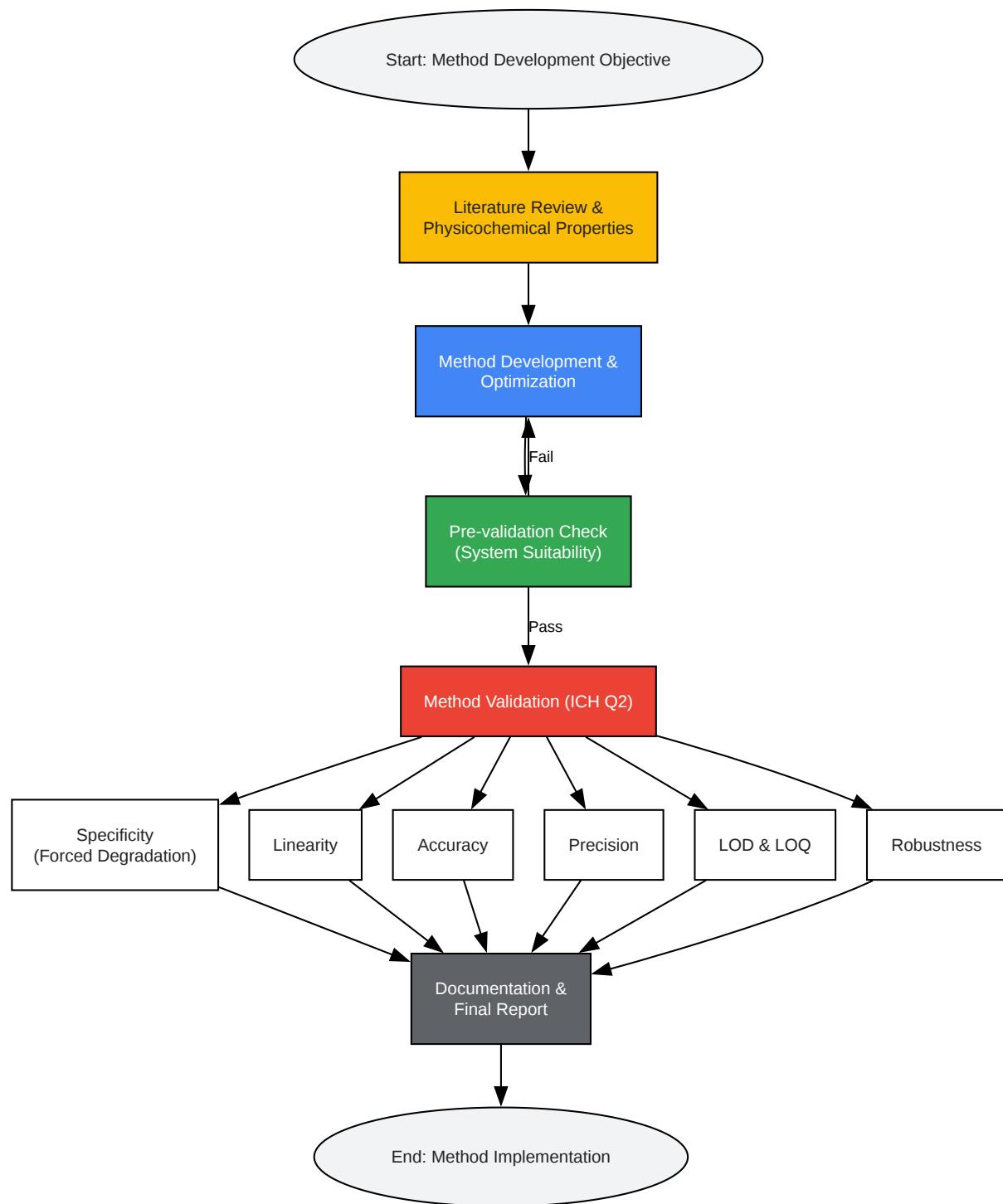
| LOQ ||

Table 7: Robustness Study Results

Parameter Varied	System Suitability Parameter	Result	Acceptance Criteria
Flow Rate (+0.1 mL/min)	Tailing Factor		≤ 2.0
	Theoretical Plates		> 2000
Flow Rate (-0.1 mL/min)	Tailing Factor		≤ 2.0
	Theoretical Plates		> 2000
Mobile Phase (+2% Acetonitrile)	Tailing Factor		≤ 2.0
	Theoretical Plates		> 2000
Mobile Phase (-2% Acetonitrile)	Tailing Factor		≤ 2.0
	Theoretical Plates		> 2000

|| Theoretical Plates || > 2000 |

Visualization

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Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The developed RP-HPLC method for the quantification of **Etofylline Nicotinate** is simple, rapid, accurate, precise, and specific. The method was successfully validated according to ICH guidelines and was found to be stability-indicating. The described method can be conveniently used for the routine quality control analysis of **Etofylline Nicotinate** in bulk and pharmaceutical formulations.

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